molecular formula C7H16ClNO B13471000 2,2-Dimethyl-3-(methylamino)cyclobutan-1-ol hydrochloride

2,2-Dimethyl-3-(methylamino)cyclobutan-1-ol hydrochloride

Cat. No.: B13471000
M. Wt: 165.66 g/mol
InChI Key: NQEROTCIOCSIQY-UHFFFAOYSA-N
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Description

2,2-Dimethyl-3-(methylamino)cyclobutan-1-ol hydrochloride is an organic compound with the molecular formula C7H16ClNO It is a cyclobutanol derivative, characterized by the presence of a methylamino group and two methyl groups attached to the cyclobutane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyl-3-(methylamino)cyclobutan-1-ol hydrochloride typically involves the reaction of 2,2-dimethylcyclobutanone with methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then obtained by treating the resulting amine with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to maximize yield and purity. The final product is often purified through recrystallization or other suitable purification techniques.

Types of Reactions:

    Oxidation: The hydroxyl group in this compound can undergo oxidation to form the corresponding ketone.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The methylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as halides or alkoxides can be used under appropriate conditions.

Major Products Formed:

    Oxidation: Formation of 2,2-dimethylcyclobutanone.

    Reduction: Formation of 2,2-dimethyl-3-(methylamino)cyclobutane.

    Substitution: Formation of various substituted cyclobutanol derivatives.

Scientific Research Applications

2,2-Dimethyl-3-(methylamino)cyclobutan-1-ol hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-3-(methylamino)cyclobutan-1-ol hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 2,2-Dimethyl-3-(methylamino)cyclobutan-1-ol
  • 3-(Methylamino)cyclobutan-1-ol hydrochloride
  • 2,2-Dimethyl-3-(2-methylpropoxy)cyclobutan-1-ol

Comparison: 2,2-Dimethyl-3-(methylamino)cyclobutan-1-ol hydrochloride is unique due to the presence of both a methylamino group and two methyl groups on the cyclobutane ring. This structural feature imparts distinct chemical and physical properties, making it suitable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C7H16ClNO

Molecular Weight

165.66 g/mol

IUPAC Name

2,2-dimethyl-3-(methylamino)cyclobutan-1-ol;hydrochloride

InChI

InChI=1S/C7H15NO.ClH/c1-7(2)5(8-3)4-6(7)9;/h5-6,8-9H,4H2,1-3H3;1H

InChI Key

NQEROTCIOCSIQY-UHFFFAOYSA-N

Canonical SMILES

CC1(C(CC1O)NC)C.Cl

Origin of Product

United States

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